4-methanesulfinyl-1-methyl-1H-pyrazole
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Overview
Description
4-methanesulfinyl-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C5H8N2OS It is characterized by a pyrazole ring substituted with a methanesulfinyl group at the 4-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfinyl-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a suitable sulfinylating agent. One common method is the reaction of 1-methyl-1H-pyrazole with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methanesulfinyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methanesulfinyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-methanesulfonyl-1-methyl-1H-pyrazole.
Reduction: Formation of 4-methylthiol-1-methyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
4-methanesulfinyl-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-methanesulfinyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The methanesulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound may inhibit certain enzymes or interact with receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
4-methanesulfonyl-1-methyl-1H-pyrazole: Similar structure but with a sulfone group instead of a sulfinyl group.
1-methyl-1H-pyrazole-4-sulfonyl chloride: Contains a sulfonyl chloride group, making it more reactive.
1-methyl-1H-pyrazole-3,4-diamine: Features amino groups at the 3 and 4 positions, leading to different reactivity and applications.
Uniqueness
4-methanesulfinyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-methylsulfinylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-7-4-5(3-6-7)9(2)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOIBFJEQDHVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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